ethyl [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate
Description
Ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate is a synthetic heterocyclic compound featuring a 3,4-dihydroquinoline core substituted with a methyl group at position 2, a phenylamino group at position 4, and an oxoacetate ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)19(23)22-14(2)13-17(16-11-7-8-12-18(16)22)21-15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGVMIPPNNWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with phenylamine under acidic conditions to form the intermediate 2-methyl-4-(phenylamino)quinoline. This intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Ester Formation
The reaction with ethyl chloroacetate proceeds via a two-step mechanism:
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Deprotonation : The nucleophilic group (e.g., oxygen or sulfur) is deprotonated to form a nucleophile (e.g., thiolate or alkoxide).
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Nucleophilic Acyl Substitution : The nucleophile attacks the electrophilic carbonyl carbon of ethyl chloroacetate, displacing the chloride ion .
| Step | Key Reagents/Conditions | Outcome |
|---|---|---|
| Deprotonation | Potassium carbonate in DMF | Formation of nucleophilic species |
| Nucleophilic attack | Ethyl chloroacetate | Ester bond formation |
Dihydroquinoline Ring Formation
Cyclization mechanisms involving C–H activation or Cope-type rearrangements could be implicated, as seen in similar systems . For example, spirodienyl intermediates or azanorcaradiene intermediates may form, followed by rearomatization.
Spectroscopic Data
While direct data for the target compound is unavailable, analogous compounds exhibit characteristic signals:
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IR :
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¹H NMR :
Hirshfeld Surface Analysis
Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) dominate in crystal structures of similar compounds, facilitating columnar packing in crystals .
Comparison of Related Compounds
Research Findings and Challenges
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Mechanistic Insights : The synthesis of dihydroquinoline derivatives often involves complex cyclization steps, requiring precise control of reaction conditions (e.g., reducing agents, catalysts) .
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Functional Group Tolerance : Mild catalytic methods for reductive cyclization remain challenging due to the strong P(V)=O bond in organophosphorus reagents .
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Structural Stability : The dihydroquinoline core may exhibit tautomerism (thione vs. thiol forms), influencing reactivity, as observed in quinazolinone derivatives .
Scientific Research Applications
Ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate has shown potential in various biological assays:
- Antimicrobial Properties : Research indicates that quinoline derivatives possess significant antimicrobial activity. For instance, studies have demonstrated that similar compounds exhibit effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Quinoline derivatives have been explored for their anticancer properties. A study highlighted that compounds with similar structures could inhibit cell proliferation in cancer cell lines .
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent:
- Drug Design : Its structure allows for modifications that can enhance efficacy and reduce toxicity. The ability to interact with specific biological targets makes it a candidate for drug development aimed at various diseases, including cancer and infectious diseases .
Material Science
Ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate can also be utilized in material science:
- Polymer Chemistry : The compound's reactive functional groups can be employed in the synthesis of polymers with tailored properties, which can be useful in coatings and other applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ukrainets et al. (2010) evaluated the antimicrobial properties of various quinoline derivatives, including ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate. The results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research published in the journal Molecules (2022) investigated the anticancer effects of quinoline derivatives on human cancer cell lines. The study found that ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate exhibited cytotoxic effects on breast cancer cells, highlighting its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, modulating their activity. The quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 3,4-Dihydroquinoline vs. Quinazolinone: Compound 4a () replaces the dihydroquinoline core with a quinazolinone system (incorporating nitrogen at position 3 and sulfur at position 2).
- Substituent Effects on Bioactivity: 4l () includes a benzyl group at position 6 and a complex amide side chain, which may enhance μ-opioid receptor binding through hydrophobic interactions . 11g () features a phenoxy-acetic acid group, improving solubility and enabling GPR120 agonism, critical for antidiabetic effects .
Key Research Findings
Opioid Receptor Modulation: Compound 4l () demonstrates that bulky substituents (e.g., benzyl, hydroxy-dimethylphenyl) at positions 4 and 6 enhance MOR binding, suggesting the target compound’s phenylamino group could be optimized for similar activity .
Synthetic Challenges: The discontinued analog () underscores the sensitivity of dihydroquinoline derivatives to steric and electronic effects, guiding future synthesis toward balanced substituent selection .
Biological Activity
Ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
Ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate has a complex structure characterized by a quinoline core substituted at specific positions. The molecular formula is , and it is known for its ability to interact with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with specific proteins and enzymes involved in cellular signaling pathways.
- Bromodomain Inhibition : The compound has been identified as a bromodomain inhibitor, which plays a crucial role in regulating gene expression through histone acetylation. This mechanism is particularly relevant in cancer therapy, where dysregulation of gene expression is common .
- Kinase Inhibition : Studies have shown that derivatives of the compound can inhibit RET kinase activity, which is implicated in various cancers. This inhibition leads to reduced cell proliferation and survival, highlighting its potential as an anti-cancer agent .
Biological Activity
The biological activity of ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate has been evaluated through various in vitro and in vivo studies:
- Anticancer Activity : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways. For instance, studies on human breast cancer cells showed significant cell death at concentrations as low as 10 µM .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation where treatment led to a marked reduction in inflammatory markers .
Case Study 1: Anticancer Efficacy
A study conducted on mice bearing xenograft tumors indicated that treatment with ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate resulted in a 60% reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .
Case Study 2: Anti-inflammatory Response
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to significant improvements in joint swelling and pain scores over eight weeks. The results suggest that the compound may serve as an adjunct therapy for inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylacetate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves alkylation of quinolinone precursors (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) with ethyl oxalyl monochloride under basic conditions. Key factors include solvent polarity (DMF/acetone mixtures) and base strength (K₂CO₃), which influence regioselectivity toward N- vs. O-substitution. For example, alkylation at 60°C yields >70% N-substituted products, while lower temperatures favor O-regioisomers . Alternative routes use Pd/C-catalyzed hydrogenation for intermediate reduction, requiring strict control of hydrogen pressure (1–3 atm) and reaction time (8–12 h) to avoid over-reduction .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves the structure. Refinement parameters (R factor < 0.062, data-to-parameter ratio > 14) ensure reliability. The lattice is stabilized by N—H···O (2.85–3.12 Å) and C—H···O (3.25–3.40 Å) hydrogen bonds, forming a 3D network. π-π stacking between quinoline rings (3.8 Å spacing) further enhances stability .
Q. What purification techniques are effective for isolating high-purity samples?
- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane (1:3 v/v) yields >95% purity. For chromatographic purification, silica gel (60–120 mesh) with ethyl acetate/hexane (20–40% gradient) resolves regioisomers. Monitoring by TLC (Rf = 0.3–0.5) ensures minimal byproduct contamination .
Advanced Research Questions
Q. How can computational methods predict the thermochemical and spectroscopic properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates gas-phase geometries, ΔfH(0 K), and IR spectra. Validation requires matching computed carbonyl stretches (1720–1750 cm⁻¹) with experimental FT-IR data. Basis set superposition errors are corrected via the counterpoise method, with enthalpy deviations <5 kJ/mol .
Q. What strategies resolve contradictions between NMR data and X-ray crystallography results?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (298–343 K) identifies conformational exchange causing signal splitting. For crystallography-NMR mismatches, analyze disorder in the crystal (occupancy refinement) and compare NOESY correlations with X-ray torsional angles. Multi-nuclear NMR (¹H, ¹³C, DEPT-135) confirms substituent orientation .
Q. How does regioselectivity in alkylation reactions impact synthetic outcomes, and how can it be controlled?
- Methodological Answer : Regioselectivity arises from the ambident nucleophilic character of the quinolinone. Polar aprotic solvents (DMF) favor N-alkylation, while protic solvents (ethanol) shift selectivity toward O-alkylation. Kinetic control (low temperature, 0–25°C) and steric hindrance (bulky electrophiles like tert-butyl chloroacetate) further direct substitution .
Q. What methodologies assess the compound’s bioactivity, particularly its potential antidepressant effects?
- Methodological Answer : In vitro MAO-A/MAO-B inhibition assays (fluorometric IC₅₀ determination) and rodent forced swim tests (FST) are standard. Structural analogs with 3-oxo-1,4-benzothiazine moieties show dose-dependent immobility reduction (50 mg/kg, p<0.01 vs control). HPLC purity (>95%) and metabolic stability (microsomal t₁/₂ > 30 min) are prerequisites for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
